molecular formula C8H12ClN3O B10910606 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide

2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide

Cat. No.: B10910606
M. Wt: 201.65 g/mol
InChI Key: VMZPAWSIVRCOSX-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro substituent at the 4-position of the pyrazole ring and a methylbutanamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide typically involves the reaction of 4-chloro-1H-pyrazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The chloro substituent enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-3-methylbutanamide

InChI

InChI=1S/C8H12ClN3O/c1-5(2)7(8(10)13)12-4-6(9)3-11-12/h3-5,7H,1-2H3,(H2,10,13)

InChI Key

VMZPAWSIVRCOSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)N1C=C(C=N1)Cl

Origin of Product

United States

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